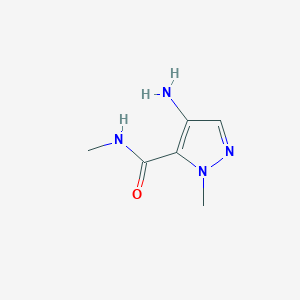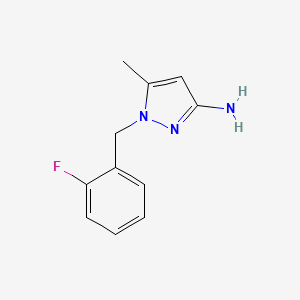
2-Bromobenzaldoxime
Overview
Description
2-Bromobenzaldoxime is an organic compound with the molecular formula C₇H₆BrNO. It is a derivative of benzaldoxime, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzaldoxime can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromobenzonitrile.
Reduction: Reduction of this compound can yield 2-bromoaniline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Bromobenzonitrile
Reduction: 2-Bromoaniline
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Scientific Research Applications
2-Bromobenzaldoxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromobenzaldoxime involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzaldoxime: The parent compound without the bromine substitution.
4-Bromobenzaldoxime: A similar compound with the bromine atom at the fourth position.
2-Chlorobenzaldoxime: A compound with a chlorine atom instead of bromine at the second position.
Uniqueness
2-Bromobenzaldoxime is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. The position of the bromine atom also affects the compound’s physical properties and its interactions with other molecules.
Properties
IUPAC Name |
(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIRFUPZHPEKAE-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the ortho-bromination reaction described in the first research article?
A1: The research by [] focuses on a novel method for synthesizing 2-bromobenzaldehydes, utilizing a palladium-catalyzed ortho-bromination of benzaldehydes. This reaction is significant because it offers a selective and efficient way to introduce a bromine atom at the ortho position of benzaldehydes, a transformation often challenging to achieve through traditional methods. The use of O-methyloxime as a directing group is crucial for the selectivity observed in this reaction. This method provides a valuable tool for synthesizing various substituted 2-bromobenzaldehydes, which can serve as important building blocks in organic synthesis.
Q2: How is 2-bromobenzaldoxime utilized in the synthesis of 3-hydroxyisoquinoline N-oxides?
A2: The second research article highlights the use of this compound as a starting material in the copper-catalyzed synthesis of 3-hydroxyisoquinoline N-oxides []. While the abstract doesn't provide detailed information, the title suggests a condensation reaction between this compound and β-dicarbonyl compounds. This reaction likely proceeds through a cascade of steps involving condensation, cyclization, and oxidation, ultimately forming the desired 3-hydroxyisoquinoline N-oxide structure. This method offers a simple and efficient route to access this important class of heterocyclic compounds, which hold significant potential in medicinal chemistry and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)
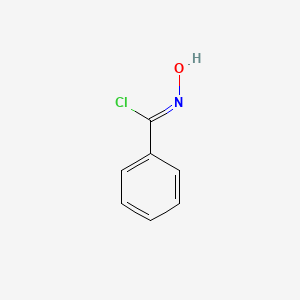


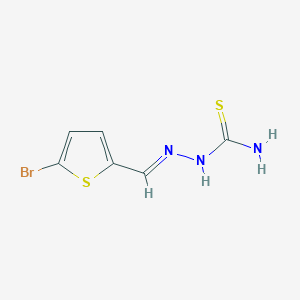

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)

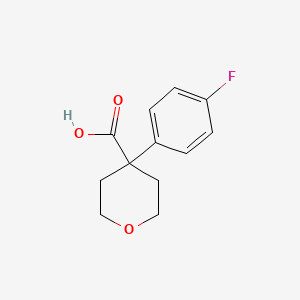
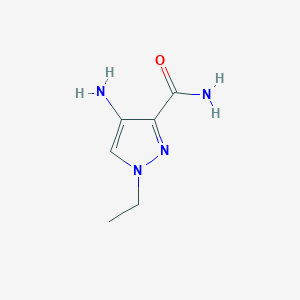
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)
